

SPDZi1 solubility and preparation for experiments

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Compound of Interest

Compound Name: SPDZi1

Cat. No.: B15579276

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Application Notes and Protocols for SPD3-304

Audience: Researchers, scientists, and drug development professionals.

Introduction

SPD-304 is a selective, small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF- α).^{[1][2]} Its mechanism of action involves the disruption of the TNF- α trimer, which is the biologically active form of the cytokine.^{[1][2][3]} By promoting the dissociation of the TNF- α trimer, SPD-304 effectively blocks the interaction between TNF- α and its receptors, TNFR1 and TNFR2.^{[1][3]} This inhibitory action makes SPD-304 a valuable research tool for studying TNF- α signaling pathways, which are implicated in a variety of inflammatory diseases. However, it is important to note that SPD-304 has demonstrated high toxicity, precluding its use in in vivo studies.^{[1][4]}

Physicochemical Properties and Solubility

SPD-304 is an indoly-chromenone compound.^[5] The dihydrochloride salt is a common form for research applications.^{[5][6]}

Table 1: Physicochemical and Solubility Data for SPD-304

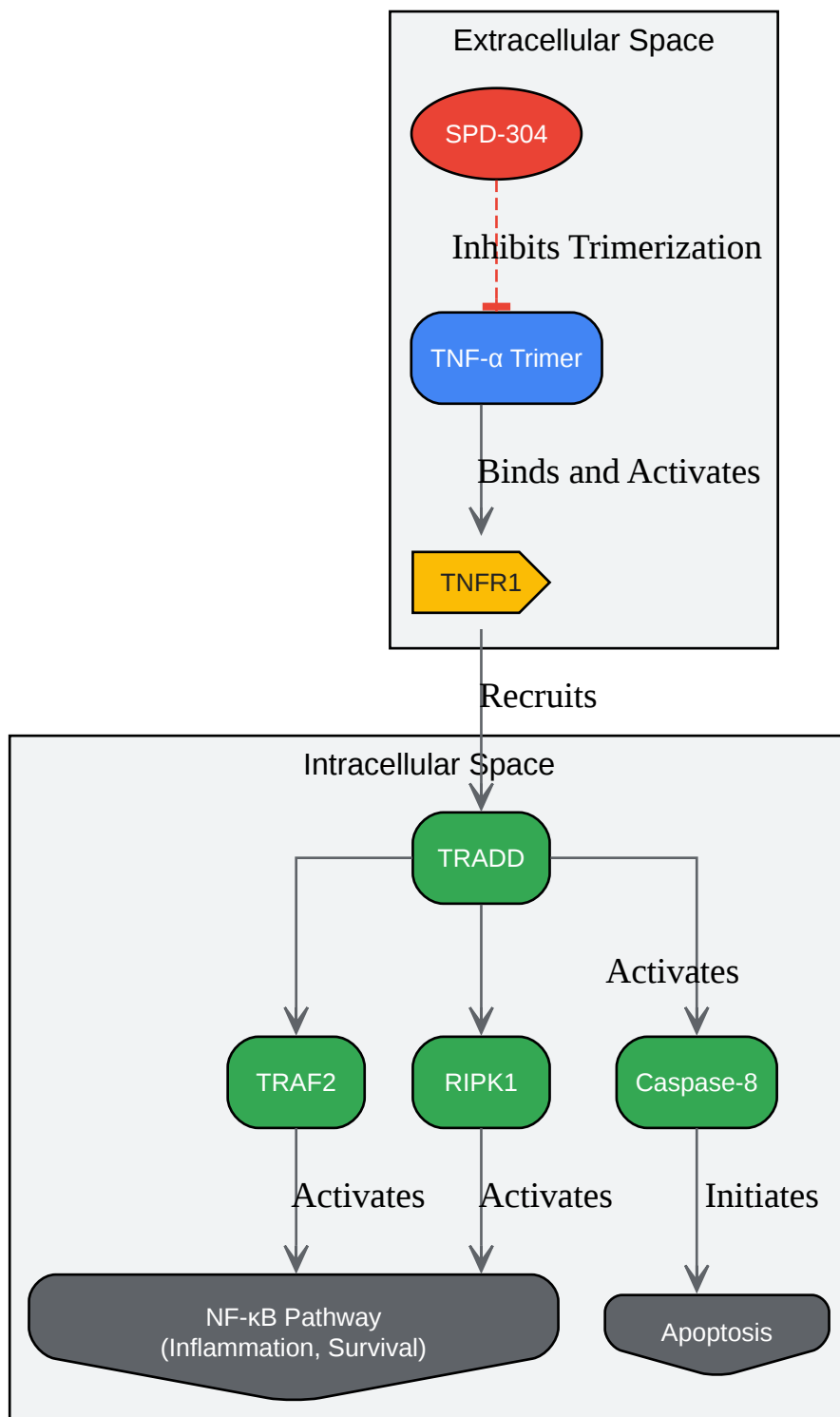
Property	Value	Source
Chemical Formula	C ₃₂ H ₃₂ F ₃ N ₃ O ₂	[2][7][8]
Molecular Weight	547.61 g/mol (free base)	[2]
620.53 g/mol (dihydrochloride)	[6][9]	
CAS Number	869998-49-2 (free base)	[2][7][8]
1049741-03-8 (dihydrochloride)	[5][6][9]	
Solubility	DMSO: 50 mg/mL (91.3 mM)	[2]
Water: 100 mg/mL	[2]	
Ethanol: Insoluble	[2]	
Aqueous Buffer (citrate/phosphate, pH 6.5): 10 μM	[10]	
Storage	Powder: -20°C for up to 3 years	[2]
Stock Solution (-80°C): Up to 1 year	[2]	
Stock Solution (-20°C): Up to 1 month	[1][2]	

Note: It is recommended to use fresh DMSO for solubilization as moisture can reduce solubility.
[2] For stock solutions, it is advisable to aliquot to avoid repeated freeze-thaw cycles.[2]

Mechanism of Action and Signaling Pathway

SPD-304 acts as an allosteric modulator of TNF-α.[4] It binds to a hydrophobic pocket on the surface of the TNF-α trimer, interfering with the protein-protein interactions between the subunits.[4][10] This leads to the dissociation of one of the subunits, rendering the cytokine inactive and unable to bind to its receptors, primarily TNFR1. The inhibition of the TNF-

α /TNFR1 interaction subsequently blocks downstream signaling pathways, including the NF- κ B pathway, which is a key regulator of inflammation and apoptosis.[3][11]

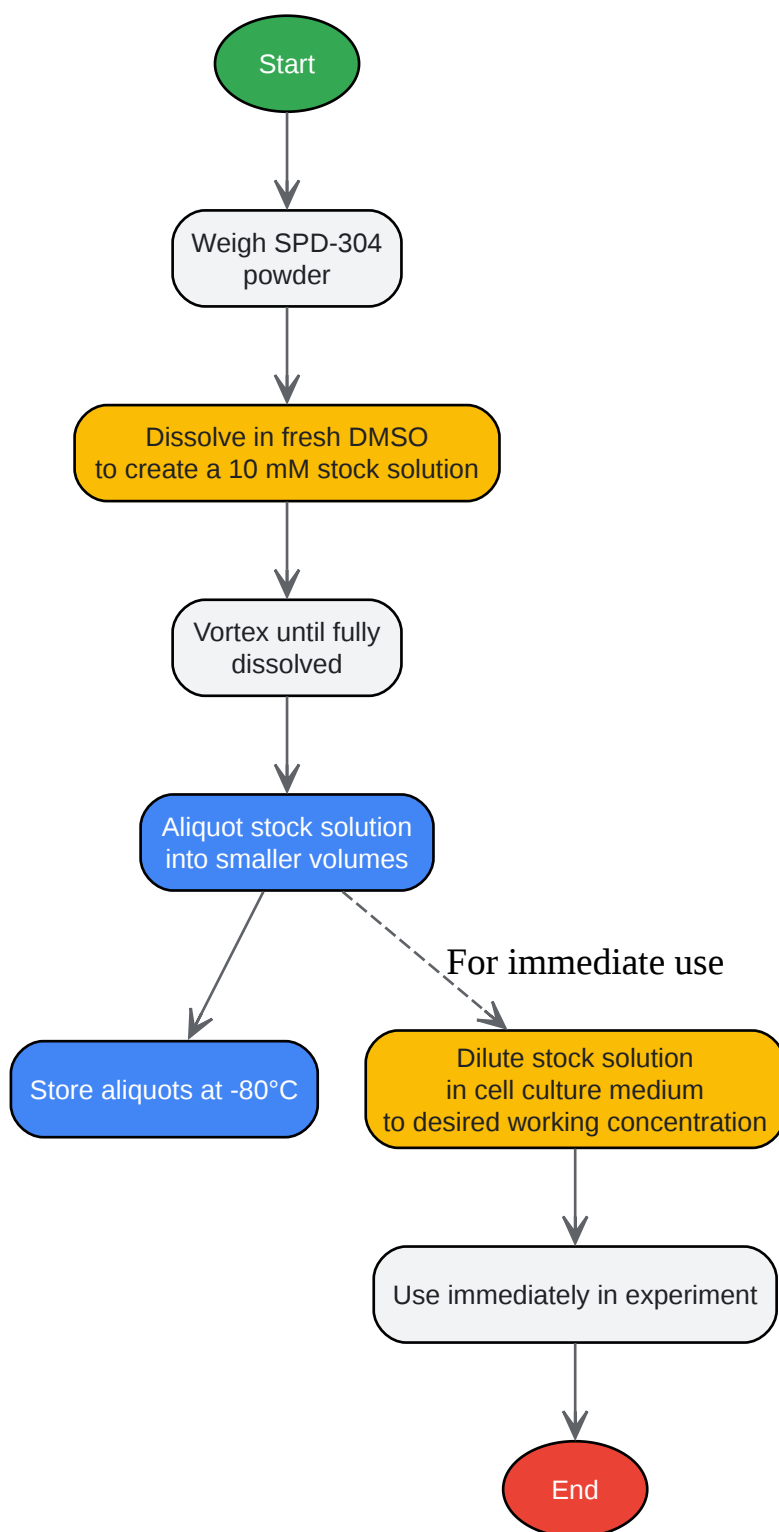


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Caption: Simplified TNF- α signaling pathway and the inhibitory action of SPD-304.

Experimental Protocols

This protocol outlines the preparation of SPD-304 solutions for in vitro experiments.



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Caption: Workflow for preparing SPD-304 solutions.

Materials:

- SPD-304 powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile tips

Procedure:

- Preparation of 10 mM Stock Solution:
 - Carefully weigh the required amount of SPD-304 powder.
 - Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For SPD-304 dihydrochloride (MW: 620.53), this would be 6.2053 mg per 1 mL of DMSO.
 - Vortex the solution until the compound is completely dissolved.
- Storage of Stock Solution:
 - Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
 - Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).^{[1][2]} Avoid repeated freeze-thaw cycles.^[2]
- Preparation of Working Solution:
 - On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
 - Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer.

- Mix thoroughly by gentle pipetting or vortexing.
- Use the working solution immediately.

Note on Co-solvents: The presence of DMSO can influence the kinetics of the interaction between SPD-304 and TNF- α .^[12] It is crucial to maintain a consistent final concentration of DMSO across all experimental conditions, including vehicle controls, to ensure that any observed effects are due to the compound and not the solvent.

This protocol is for determining the IC₅₀ value of SPD-304 in inhibiting the binding of TNF- α to its receptor, TNFR1.

Materials:

- Recombinant human TNF- α
- Recombinant human TNFR1
- SPD-304
- 96-well ELISA plates
- Coating buffer (e.g., PBS, pH 7.4)
- Blocking buffer (e.g., PBS with 1% BSA)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Biotinylated anti-TNF- α antibody
- Streptavidin-HRP
- TMB substrate
- Stop solution (e.g., 2N H₂SO₄)
- Plate reader

Procedure:

- **Plate Coating:** Coat the wells of a 96-well plate with TNFR1 (e.g., 2.5 µg/mL in coating buffer) and incubate overnight at 4°C.
- **Washing and Blocking:** Wash the plate three times with wash buffer. Block the wells with blocking buffer for 1-2 hours at room temperature.
- **Compound and Cytokine Incubation:**
 - Prepare serial dilutions of SPD-304 in assay buffer.
 - In a separate plate or tubes, pre-incubate a constant concentration of TNF-α with the various concentrations of SPD-304 for 30-60 minutes at room temperature.
- **Binding Reaction:** Wash the coated and blocked plate. Add the TNF-α/SPD-304 mixtures to the wells and incubate for 1-2 hours at room temperature.
- **Detection:**
 - Wash the plate to remove unbound TNF-α.
 - Add a biotinylated anti-TNF-α antibody and incubate for 1 hour at room temperature.
 - Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature.
 - Wash the plate and add TMB substrate. Allow the color to develop.
- **Measurement and Analysis:** Stop the reaction with a stop solution and read the absorbance at 450 nm. Calculate the percentage of inhibition for each SPD-304 concentration and determine the IC₅₀ value.

Quantitative Data Summary

Table 2: In Vitro Activity of SPD-304

Parameter	Value	Assay Conditions	Source
IC ₅₀ (TNFR1 binding)	22 µM	In vitro TNF receptor 1 (TNFR1) binding to TNF-α	[1][5][8]
IC ₅₀ (TNFR1 binding)	12 µM	ELISA-based inhibition of TNF-α/TNFR1 binding	[13]
IC ₅₀ (Cell-based)	4.6 µM	Inhibition of TNF-α-mediated IκB-α degradation in HeLa cells	[3][5]
Dissociation Constant (K _d)	6.1 ± 4.7 nM	Surface acoustic wave (SAW) biosensor	[13]
Dissociation Constant (K _d)	5.36 ± 0.21 µM	Fluorescence titration	[14]

Safety and Handling

SPD-304 has been reported to have high toxicity.[1][4] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling the compound. Work in a well-ventilated area or a chemical fume hood.

Disclaimer

This information is intended for research use only and is not for human or veterinary use.[8] The protocols provided are general guidelines and may require optimization for specific experimental setups. Researchers should consult the relevant literature and safety data sheets before using SPD-304.

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